10-Bromodecanol

説明

Significance as a Versatile Synthetic Intermediate

The primary significance of 10-Bromodecanol lies in its role as a versatile synthetic intermediate. nbinno.comsmolecule.com Its structure allows for selective reactions at either the hydroxyl or the bromo end, providing chemists with a powerful tool for constructing complex molecular architectures. The hydroxyl group can undergo typical alcohol reactions such as oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids to form esters. smolecule.com The terminal bromine atom is a reactive site for nucleophilic substitution reactions, enabling the introduction of various other functional groups like ethers or amines. smolecule.cominnospk.com

This dual functionality makes this compound an essential raw material in the synthesis of a diverse range of products:

Pharmaceuticals and Agrochemicals : It serves as a key starting material or intermediate in the production of active pharmaceutical ingredients (APIs) and various agrochemicals, such as pesticides and herbicides. innospk.comchemicalbook.comnbinno.com

Pheromones : A notable application is in the synthesis of (11Z,13Z)-11,13-hexadecadienal, which is the female sex pheromone of the navel orangeworm (Amyelois transitella), highlighting its utility in developing materials for pest control. innospk.comchemicalbook.com

Complex Organic Molecules : Researchers have utilized this compound in the creation of intricate structures like rotaxane dendrimers. innospk.comchemicalbook.com It is also used to synthesize 10-bromodecanoic acid through oxidation of the alcohol group. chemicalbook.com The synthesis of this compound itself is typically achieved from 1,10-decanediol (B1670011) using hydrobromic acid. chemicalbook.comresearchgate.net

Interdisciplinary Relevance in Advanced Chemical Sciences

The utility of this compound extends beyond traditional organic synthesis into several advanced and interdisciplinary scientific fields. Its unique amphiphilic character, stemming from the hydrophilic hydroxyl group and the hydrophobic alkyl chain, makes it valuable in materials science and biomedical research. smolecule.com

Materials Science : The compound is a precursor for synthesizing surfactants and emulsifiers due to its amphiphilic nature. smolecule.com Furthermore, its versatility has been harnessed in the production of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs) and other electronic chemicals. nbinno.cominnospk.com

Biomedical and Neuroscience Research : In the biomedical field, this compound is explored as a building block for novel drug delivery systems, where its properties could be advantageous for encapsulating therapeutic agents. smolecule.com Significantly, it is a precursor for synthesizing the molecule J2326, which has been shown to induce neurite outgrowth in neuronal cells. innospk.comchemicalbook.com This application underscores its potential importance in neuroscience for studies related to nerve regeneration and neuronal development. smolecule.cominnospk.com

Fragrance Industry : It acts as a raw material in the fragrance industry for synthesizing specific aromatic compounds, where precise molecular structures are essential for creating new scents. nbinno.comnbinno.comnbinno.com

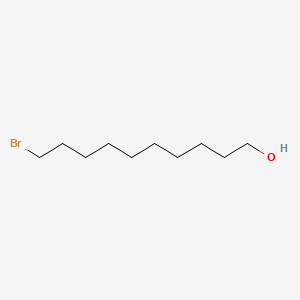

Structure

2D Structure

3D Structure

特性

IUPAC Name |

10-bromodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZMUUBPTDRQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068855 | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53463-68-6 | |

| Record name | 10-Bromo-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53463-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanol, 10-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-bromodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 10 Bromodecanol

Synthesis from 1,10-Decanediol (B1670011)

The primary precursor for synthesizing 10-bromodecanol is 1,10-decanediol. nbinno.com The conversion involves the selective monobromination of one of the terminal hydroxyl groups.

Hydrobromination Reactions with Aqueous Hydrobromic Acid

Hydrobromic acid (HBr) is a common reagent for the bromination of alcohols. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is protonated and subsequently displaced by a bromide ion.

Traditional methods for the synthesis of this compound involve heating 1,10-decanediol with aqueous HBr, often in the presence of an organic solvent to facilitate the reaction. researchgate.net Different solvents and reaction conditions have been explored to optimize the yield and minimize the formation of the main byproduct, 1,10-dibromodecane (B1670030). researchgate.netwikipedia.org

One documented procedure involves refluxing 1,10-decanediol with concentrated HBr (47% aqueous solution) in toluene (B28343). swaminathansivaram.in In a specific instance, the reaction required prolonged heating for 72 hours to ensure the complete consumption of the starting diol, achieving a yield of 90% for this compound after purification. researchgate.netswaminathansivaram.in Other solvents like cyclohexane, petroleum ether, and benzene (B151609) have also been utilized, with reported yields for this compound ranging from 63% to 90% under varying, and often lengthy, reaction times (from 6 to 72 hours). researchgate.net

A Japanese patent describes a method using a specific concentration range of hydrobromic acid (33-40%) at a controlled temperature of 60-75°C to obtain this compound in high yield and purity without the need for extensive purification. google.com The patent claims that using HBr concentrations above 40% or temperatures exceeding 75°C leads to an increase in byproducts. google.com

Table 1: Conventional Heating Methods for this compound Synthesis

| Solvent | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Toluene | 72 | 90 | researchgate.netswaminathansivaram.in |

| Toluene | 72 | 82 | researchgate.net |

| Cyclohexane | 6 | 79-89 | researchgate.net |

| Petroleum Ether | 60 | 73 | researchgate.net |

| Benzene | 24 | 63 | researchgate.net |

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and potentially improve yields in organic synthesis. mdpi.comnih.gov For the synthesis of bromoalkanols, microwave irradiation has been shown to be effective. researchgate.netacs.org

Research has demonstrated that the monobromination of diols with aqueous HBr (48%) in toluene under microwave irradiation can produce this compound with a yield of 53.5% and a high selectivity of 95.2%. researchgate.net This method offers a significant reduction in reaction time compared to conventional heating. researchgate.net Another study reported the synthesis of various bromoalkanols (C3-C10) in 75%-80% yield by reacting diols with aqueous HBr (48%) under microwave irradiation for just 5 minutes in the presence of a phase transfer catalyst. researchgate.netacs.org

Application of Phase Transfer Catalysis in Bromination

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants present in different phases (e.g., an aqueous phase and an organic phase). In the context of this compound synthesis, PTC enhances the transfer of the bromide ion from the aqueous HBr phase to the organic phase containing the 1,10-decanediol. researchgate.net

Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase transfer catalyst for this transformation. researchgate.netwikipedia.org It facilitates the reaction of 1,10-decanediol with aqueous HBr (48%). researchgate.net An optimized process using TBAB as the catalyst reported a 64% yield of this compound with an 80% conversion rate. researchgate.net This optimized protocol also noted the formation of 1,10-dibromodecane as a byproduct at a level of 10%. researchgate.netresearchgate.net

The combination of tetrabutylammonium iodide and bromide as a phase transfer catalyst has also been effectively used, particularly in conjunction with microwave irradiation. acs.org This catalytic system, when used with aqueous HBr (48%) and diols, resulted in the formation of bromoalcohols in 75-80% yield after only 5 minutes of microwave exposure. researchgate.netacs.org The presence of the iodide ion is thought to enhance the reaction rate. manac-inc.co.jp It has been noted that without the phase transfer catalyst, the reaction yield is significantly lower even with microwave irradiation, highlighting the crucial role of the catalyst. acs.org

Table 2: Phase Transfer Catalysis in this compound Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Conversion (%) | Byproduct (1,10-dibromodecane) (%) | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium Bromide | Aqueous HBr (48%) | 64 | 80 | 10 | researchgate.netresearchgate.net |

| Tetrabutylammonium Iodide/Bromide | Aqueous HBr (48%), Microwave (5 min) | 75-80 | Not specified | ~8-10 | researchgate.netacs.org |

Yield Optimization and Byproduct Minimization Strategies

The primary challenge in synthesizing this compound from 1,10-decanediol is the prevention of the formation of the dibrominated byproduct, 1,10-dibromodecane. researchgate.net Research has focused on various strategies to enhance yield and minimize this and other impurities.

One effective approach involves the use of a phase transfer catalyst (PTC). A multivariate design and optimization study reported the use of tetrabutylammonium bromide as a PTC with 48% aqueous hydrobromic acid (HBr) as the brominating agent. researchgate.net This optimized batch protocol resulted in a 64% yield of this compound with an 80% conversion rate, while successfully limiting the formation of the 1,10-dibromodecane byproduct to just 10%. researchgate.net

Solvent choice and reaction time also play a significant role. Syntheses conducted in toluene with extended reflux periods have demonstrated high yields. One method, involving reflux for 72 hours, reported a yield as high as 90%. researchgate.netswaminathansivaram.in Another protocol using toluene as a solvent with a Dean-Stark trap to remove water, refluxed for 24 hours, achieved a 92% yield after chromatographic purification. chemicalbook.com In contrast, a 60-hour reflux in petroleum ether resulted in a 73% yield. researchgate.net

Microwave-assisted synthesis presents a rapid alternative for producing bromoalkanols. By using aqueous HBr (48%) and a phase transfer catalyst under microwave irradiation for just 5 minutes, yields of 75%-80% for various bromoalkanols have been achieved. researchgate.net

The concentration of hydrobromic acid is a critical parameter that directly influences both the reaction rate and the purity of the final product. An optimal concentration window is necessary to ensure efficient conversion while suppressing the formation of byproducts.

According to patent literature, the reaction of 1,10-decamethylene glycol (1,10-decanediol) with HBr gives the highest yield and purity when the acid concentration is maintained between 33% and 40%. google.com Concentrations exceeding 40% have been shown to increase the quantity of byproducts, thereby reducing the purity of the target this compound. google.com Conversely, if the HBr concentration falls below 33%, the reaction proceeds too slowly to be efficient. google.com Despite this, many documented lab-scale syntheses employ a 48% aqueous HBr solution, often in conjunction with other control measures like a phase transfer catalyst or specific solvent systems to manage selectivity. researchgate.netswaminathansivaram.in

Table 1: Effect of Hydrobromic Acid (HBr) Concentration on this compound Synthesis

| HBr Concentration | Observation | Source |

|---|---|---|

| < 33% | Reaction does not advance easily. | google.com |

| 33% - 40% | Optimal range for high yield and purity without requiring extensive purification. | google.com |

| > 40% | Increased formation of byproducts, leading to reduced purity of this compound. | google.com |

Reaction temperature is another crucial factor that must be carefully controlled to optimize the synthesis of this compound. The ideal temperature regimen balances reaction speed with selectivity.

Studies indicate that for the reaction between 1,10-decanediol and HBr (in the 33-40% concentration range), the optimal temperature is between 60°C and 75°C. google.com If the temperature rises above 75°C, the proportion of byproducts increases significantly. google.com On the other hand, temperatures below 60°C are unfavorable as they cause the reaction to not proceed smoothly or efficiently. google.com

Table 2: Influence of Reaction Temperature on this compound Synthesis

| Temperature Range | Reaction Conditions | Outcome | Source |

|---|---|---|---|

| < 60°C | 33-40% HBr | Reaction does not proceed smoothly. | google.com |

| 60°C - 75°C | 33-40% HBr | Optimal temperature for high purity and yield. | google.com |

| > 75°C | 33-40% HBr | Increased proportion of byproducts. | google.com |

Achieving high selectivity for monobromination over dibromination is paramount in the synthesis of this compound. This is managed by carefully tuning reaction parameters and employing specific catalytic systems.

The use of phase transfer catalysts is a key strategy for enhancing selectivity. researchgate.net Another highly effective method for achieving selectivity is the use of microwave irradiation in the presence of toluene, which produced 10-bromo-1-decanol with a high selectivity of 95.2%. researchgate.net This method, however, resulted in a more moderate yield of 53.5%. researchgate.net

Controlling the stoichiometry by using an equimolar ratio of 1,10-decanediol to HBr is another approach to favor the mono-substituted product. chemicalbook.com The combination of controlled HBr concentration and temperature, as previously discussed, is fundamental to directing the reaction toward monobromination. google.com

Table 3: Comparison of Synthetic Methods for this compound: Yield and Selectivity

| Method | Yield (%) | Selectivity for Monobromination | Key Conditions | Source |

|---|---|---|---|---|

| PTC Catalysis | 64 | ~80% (based on conversion and byproduct formation) | 48% HBr, Tetrabutylammonium bromide | researchgate.net |

| Microwave Irradiation | 53.5 | 95.2% | Toluene, 48% HBr | researchgate.net |

| Toluene Reflux | 90 | Not specified | Toluene, 47% HBr, 72h reflux | researchgate.netswaminathansivaram.in |

Alternative Synthetic Routes to Brominated Decanols (General Context)

While the reaction of 1,10-decanediol with HBr is the most direct and widely studied route to this compound, other methodologies in organic chemistry exist for the synthesis of brominated alcohols, providing a broader context for their preparation.

One general method for creating alkyl bromides involves the reaction of an alcohol with a combination of tri-n-octylphosphine and carbon tetrabromide. researchgate.net This approach offers an alternative to using HBr. Another brominating agent, N-bromosuccinimide (NBS), is commonly used for the bromination of thiophene (B33073) or activated aromatic rings and can, under harsh acidic conditions, also brominate less reactive benzene rings. researchgate.net While not typically applied to simple diols, it represents an alternative source of electrophilic bromine. researchgate.net

Modern techniques in flow chemistry offer safer and more sustainable alternatives to traditional batch brominations. For example, the hazardous molecular bromine (Br₂) can be generated in situ by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with HBr. mdpi.com This stream is then immediately mixed with the substrate in a continuous flow reactor, minimizing risks associated with handling and storing bulk bromine. mdpi.com

Furthermore, the reactivity of the bromo- group is foundational to other synthetic transformations. For instance, bromoalkanes can be converted into Grignard reagents, which are versatile intermediates for forming new carbon-carbon bonds. assets-servd.host Additionally, bromoalcohols like this compound are themselves starting materials for further functionalization, such as in Fischer glycosylation reactions to produce bromoalkyl glycosides. d-nb.info

Chemical Reactivity and Functional Group Transformations of 10 Bromodecanol

Reactions Involving the Terminal Hydroxyl Group

The hydroxyl group of 10-bromodecanol is a key site for synthetic modifications, enabling its conversion into various other functional groups.

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of this compound to 10-bromodecanal (B1278384) is most commonly and efficiently achieved using pyridinium (B92312) chlorochromate (PCC). mdpi.comresearchgate.net This method is favored due to its mild conditions and high selectivity, which prevents over-oxidation to the carboxylic acid. The reaction is typically carried out in dichloromethane (B109758) (CH2Cl2) at room temperature. mdpi.com

The mechanism of PCC oxidation involves the initial formation of a chromate (B82759) ester. libretexts.orglibretexts.org The alcohol's oxygen atom attacks the chromium center of PCC. organicchemistrytutor.com Following this, a proton is transferred, and subsequently, a base (such as pyridine) removes a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.orgorganicchemistrytutor.com

A typical laboratory procedure involves dissolving this compound in CH2Cl2, followed by the addition of PCC. The mixture is stirred for several hours at room temperature. mdpi.com After the reaction is complete, the mixture is filtered, and the crude 10-bromodecanal is purified, often by column chromatography. mdpi.com

Table 1: PCC Oxidation of this compound to 10-Bromodecanal

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room Temperature | 10-Bromodecanal | mdpi.com |

Further oxidation of this compound, or the intermediate 10-bromodecanal, yields 10-bromodecanoic acid. benchchem.comchemicalbook.comsigmaaldrich.combszh.cnweibochem.com Stronger oxidizing agents are required for this transformation. Chromic acid, generated in situ from chromium(VI) oxide (CrO3) and sulfuric acid in acetone (B3395972) (Jones oxidation), is an effective reagent for this purpose. chemicalbook.com

In a representative procedure, a solution of this compound in acetone is cooled, and the chromic acid solution is added slowly. The reaction mixture is stirred for a couple of hours and then left overnight at room temperature to ensure complete oxidation. chemicalbook.com The resulting 10-bromodecanoic acid can be isolated and purified by chromatography and recrystallization. chemicalbook.com This carboxylic acid serves as a precursor for various derivatives, including esters like 10-bromodecanoic acid ethyl ester and methyl 10-bromodecanoate, as well as amides and other compounds like 10-cyanodecanoic acid. chemicalbook.comsigmaaldrich.com

Table 2: Oxidation of this compound to 10-Bromodecanoic Acid

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

| This compound | Chromic Acid (from CrO3/H2SO4/H2O) | Acetone | -5 °C to Room Temp | 10-Bromodecanoic Acid | 73% | chemicalbook.com |

Research has explored alternative, often more environmentally benign, oxidizing agents for the transformation of alcohols like this compound.

Oxone , a potassium triple salt containing potassium peroxymonosulfate (B1194676) (KHSO5) as the active component, has been investigated as an oxidant. utah.edu The reaction is typically performed in a polar solvent like dimethylformamide (DMF) or methanol. utah.edu While effective, challenges can arise from the high boiling point of DMF, making product isolation difficult. Methanol has been explored as a lower-boiling alternative, which can lead to the formation of the corresponding methyl ester instead of the carboxylic acid. utah.edu

N-hydroxyphthalimide (NHPI) has emerged as an efficient organocatalyst for aerobic oxidations. polimi.it In combination with co-catalysts like cobalt salts (e.g., Co(acac)n), NHPI can catalyze the oxidation of alkanes and alcohols using molecular oxygen (O2) under mild conditions. nih.gov The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical, which is the key hydrogen-abstracting species. polimi.itmdpi.com This method has been applied to the oxidation of various substrates, and while direct application to this compound is not extensively detailed in the provided context, its use with other alcohols suggests its potential. utah.edu An attempted aerobic oxidation using NHPI as a catalyst with O2 in acetonitrile (B52724) was reported to give a 31% yield after 27 hours, though it was deemed difficult to scale up. utah.edu

Esterification Reactions (e.g., Mitsunobu Reaction with Rosmarinic Acid)

The hydroxyl group of this compound can readily undergo esterification. A notable example is its reaction with rosmarinic acid via the Mitsunobu reaction. researchgate.netmdpi.com This reaction allows for the formation of an ester bond under mild, neutral conditions, which is particularly useful for sensitive substrates.

The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). researchgate.netmdpi.com In the synthesis of the rosmarinic acid ester of this compound, the reactants are dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com DIAD is added dropwise to the mixture, and the reaction is stirred at room temperature for an extended period (e.g., 48 hours). mdpi.com The resulting ester, (1R)-2-(10-Bromodecyloxy)-1-(3,4-dihydroxybenzyl)-2-oxoethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate, was prepared in a moderate yield of 62%. mdpi.com

Table 3: Mitsunobu Esterification of this compound with Rosmarinic Acid

| Alcohol | Acid | Reagents | Solvent | Time | Product | Yield | Reference |

| This compound | Rosmarinic Acid | DIAD, Triphenylphosphine | Anhydrous THF | 48 h | RAE | 62% | mdpi.com |

Protection Group Strategies (e.g., THP acetal (B89532) formation for 10-bromodecanal precursor)

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting while other transformations are carried out on the molecule. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether.

The THP acetal is formed by reacting this compound with dihydropyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent like dry ether. nsf.gov.lk This reaction yields 2-[(10-bromodecyl)oxy]tetrahydro-2H-pyran. This protected form of this compound is stable under a variety of conditions, allowing for reactions at the bromo- end of the molecule, such as in Grignard reactions or as a precursor in pheromone synthesis. utah.edunsf.gov.lk

For instance, after the oxidation of this compound to 10-bromodecanal, the resulting aldehyde can be protected as a diethyl acetal. This is achieved by reacting the crude aldehyde with triethyl orthoformate and an acid catalyst in anhydrous ethanol. mdpi.com This protection strategy is crucial for subsequent steps, such as the Finkelstein reaction to convert the bromide to an iodide, which is then used in further coupling reactions. mdpi.compsu.edu The THP group can be easily removed (deprotected) under acidic conditions to regenerate the free alcohol when needed. nsf.gov.lk

Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound is a key site for reactivity, primarily undergoing reactions typical of a primary alkyl halide. These transformations are fundamental for introducing a variety of functional groups onto the ten-carbon backbone.

The bromine atom serves as a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. guidechem.com This allows for the straightforward synthesis of various derivatives.

The conversion of the bromo group to other key functionalities like amines and hydroxyls is a common synthetic strategy.

Amino Derivatives: 10-Aminodecanol can be synthesized from this compound through methods such as the Gabriel synthesis. This process involves an initial reaction with potassium phthalimide to form an N-alkyl phthalimide intermediate. Subsequent hydrolysis of this intermediate, typically using hydrazine (B178648) hydrate (B1144303), cleaves the phthalimide group to yield the primary amine, 10-aminodecanol. chemrxiv.org This multi-step conversion is effective for producing the desired amino alcohol. chemrxiv.orgscribd.com

Hydroxyl Derivatives: While this compound is often synthesized from 1,10-decanediol (B1670011), the reverse reaction, converting the bromo- group to a hydroxyl group, can be achieved through nucleophilic substitution using hydroxide (B78521) ions. google.comgoogle.com This reaction, typically carried out in an aqueous base, results in the formation of 1,10-decanediol. The selective monobromination of 1,10-decanediol often involves reacting it with hydrobromic acid, where careful control of reaction conditions (such as temperature and acid concentration) is necessary to minimize the formation of the dibrominated byproduct, 1,10-dibromodecane (B1670030). google.comchemicalbook.com

Table 1: Synthesis of Amino and Hydroxyl Derivatives from this compound PRESS TO INTERACT

| Target Derivative | Reagents | Key Intermediate | Reaction Type | Ref. |

|---|---|---|---|---|

| 10-Aminodecanol | 1. Potassium phthalimide2. Hydrazine hydrate | N-(10-hydroxydecyl)phthalimide | Gabriel Synthesis | chemrxiv.org |

The bromine atom can be readily displaced by an azide (B81097) ion (N₃⁻) to form 10-azidodecanol. This reaction is a classic example of nucleophilic substitution, typically carried out using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). uliege.beresearchgate.net The resulting azido-alcohol is a versatile intermediate itself, as the azide group can be subsequently converted to an amine by reduction or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Research has shown the direct substitution of the bromide in this compound using sodium azide to be an effective transformation. researchgate.net

For more complex carbon-carbon bond formations, this compound can potentially serve as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating intricate molecular architectures.

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The scope of the Suzuki reaction has been expanded to include alkyl bromides, allowing for the coupling of sp³-hybridized carbon centers. organic-chemistry.org In this context, this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the terminus of the alkyl chain, yielding long-chain functionalized alcohols.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgmdpi.com While typically applied to aryl and vinyl halides, advancements have enabled the use of certain alkyl halides. organic-chemistry.org The reaction of this compound with an alkene under Heck conditions could lead to the formation of a longer-chain alcohol containing a new carbon-carbon double bond, providing a route to complex unsaturated structures. beilstein-journals.orgresearchgate.net

Nucleophilic Substitution Reactions

Dual Reactivity in Cascade and Multi-step Syntheses

The presence of two distinct functional groups, a hydroxyl and a bromo group, allows this compound to be used as a versatile building block in multi-step and cascade syntheses. chemrxiv.org The differential reactivity of the two groups can be exploited by protecting one while the other is transformed.

For instance, the hydroxyl group can be protected as a tetrahydropyranyl (THP) ether. google.com The resulting compound, 2-[(10-bromodecyl)oxy]tetrahydro-2H-pyran, has a free bromo group that can undergo nucleophilic substitution or other reactions without affecting the protected alcohol. Once the desired transformation at the bromo-end is complete, the THP protecting group can be easily removed under acidic conditions to regenerate the alcohol.

An example of its utility is in the synthesis of insect pheromones, such as (11Z,13Z)-11,13-hexadecadienal. chemicalbook.comchemsrc.com In a reported synthesis, this compound is the starting material. The sequence may involve protecting the alcohol, performing a coupling reaction at the bromide-bearing carbon, and then deprotecting and oxidizing the alcohol to an aldehyde to furnish the final pheromone product. This strategic manipulation of its two functional groups underscores the importance of this compound as a precursor in the synthesis of complex target molecules. chemrxiv.orgnsf.gov

Advanced Applications of 10 Bromodecanol in Organic Synthesis

Precursor in Macrocyclic and Supramolecular Chemistry

The dual reactivity of 10-bromodecanol makes it a valuable component in the construction of large, cyclic molecules (macrocycles) and complex assemblies held together by non-covalent bonds (supramolecular chemistry).

Synthesis of Rotaxane Dendrimers

Rotaxane dendrimers are fascinating, mechanically interlocked molecules with a unique three-dimensional structure. d-nb.info this compound has been utilized in the synthesis of these complex architectures. chemicalbook.comruifuchemical.comcymitquimica.com The general strategy involves leveraging the terminal bromine and hydroxyl groups of this compound to introduce specific functionalities or to link different components of the dendrimer together. For instance, the hydroxyl group can be modified to carry a bulky "stopper" group, while the bromide allows for attachment to a central core or another dendritic branch. This approach enables the construction of higher-generation rotaxane dendrimers with precisely controlled structures. d-nb.info

Derivatization for Calixarene-based Bolaamphiphiles

Calixarenes are macrocyclic compounds that can act as scaffolds for building larger, functional molecules. When derivatized with long chains, they can form bolaamphiphiles, which have a hydrophilic head at each end of a hydrophobic chain. This compound plays a key role in the synthesis of such molecules. In one example, 1,10-decanediol (B1670011) is first converted to this compound and subsequently to 10-azidodecanol. researchgate.net The hydroxyl group of 10-azidodecanol is then converted to a bromide, which is reacted with a calix utah.eduarene to create a fully alkylated macrocycle. researchgate.net This resulting structure, featuring long chains derived from this compound, can be incorporated into lipid bilayers, demonstrating the potential for creating functionalized liposomes for applications like drug delivery. researchgate.net

Building Block for Biologically Active Molecules

The carbon chain and functional groups of this compound provide a convenient starting point for the synthesis of various molecules with important biological functions.

| Pheromone Synthesis Detail | Information |

| Target Compound | (11Z,13Z)-11,13-hexadecadienal |

| Starting Material | This compound chemicalbook.comchemsrc.com |

| Pest | Navel Orangeworm (Amyelois transitella) chembk.comsigmaaldrich.comchembk.com |

| Overall Yield | 27% chemsrc.com |

| Number of Steps | 8 chemsrc.com |

Elaboration to Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs) are critical components of cell membranes, particularly in the retina and testes. rsc.orgnsf.gov These fatty acids are not typically obtained from the diet but are synthesized in the body from shorter-chain fatty acids. nsf.gov Research has shown a link between lower concentrations of VLC-PUFAs and age-related macular degeneration (AMD). utah.edu Due to the lack of commercially available VLC-PUFAs for research, their synthesis is of great interest. utah.edu

This compound serves as a precursor for the saturated portion of these complex molecules. rsc.org In a synthetic approach, the alcohol group of this compound is protected, and the resulting compound is coupled with a polyunsaturated aldehyde derived from docosahexaenoic acid (DHA). utah.edursc.org This multi-step process ultimately yields the desired VLC-PUFA, such as a 32-carbon fatty acid with six cis double bonds (32:6 n-3). utah.edu

| VLC-PUFA Synthesis Overview | Details |

| Target Molecule | Very Long Chain Polyunsaturated Fatty Acids (VLC-PUFAs) utah.edursc.org |

| Precursor for Saturated Subunit | This compound rsc.org |

| Key Coupling Partner | DHA-derived aldehyde utah.edursc.org |

| Biological Relevance | Found in retina and testes; linked to age-related macular degeneration utah.edursc.orgnsf.gov |

Intermediate in the Synthesis of J2326 (Neurite Outgrowth Inducer)

Neurite outgrowth is a fundamental process in the development and regeneration of the nervous system. Molecules that can induce this process are valuable tools for neuroscience research and may have therapeutic potential. This compound is a reported intermediate in the synthesis of J2326, a compound that has been shown to induce neurite outgrowth in neuronal cells. chemicalbook.com The synthesis of J2326 from this compound involves chemical transformations that utilize both the hydroxyl and bromo functionalities to construct the final, more complex, biologically active molecule.

Derivatization for Potential Antimicrobial Agents

The versatile chemical nature of this compound, featuring both a terminal bromine atom and a hydroxyl group, makes it a valuable precursor for creating novel molecules with potential therapeutic applications. One significant area of research involves its use in the synthesis of derivatives with antimicrobial properties. A notable example is the derivatization of rosmarinic acid (RA), a natural compound known for its antioxidant and anti-inflammatory effects, to enhance its biological activity. mdpi.com

In a multi-step synthesis, rosmarinic acid is first esterified with this compound. mdpi.com This reaction, typically a Mitsunobu reaction, connects the long alkyl chain of this compound to the carboxylic acid group of rosmarinic acid, forming an ester intermediate, (1R)-2-(10-Bromodecyloxy)-1-(3,4-dihydroxybenzyl)-2-oxoethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate (RAE). mdpi.com The presence of the bromoalkyl chain is crucial for the subsequent step: quaternization. The bromo-ester (RAE) is then reacted with a tertiary phosphine, such as triphenylphosphine (B44618) or tricyclohexylphosphine, to produce quaternary phosphonium (B103445) salts. mdpi.com

These phosphonium salt derivatives of rosmarinic acid have been shown to possess significantly enhanced antimicrobial activity compared to the parent rosmarinic acid molecule. mdpi.comresearchgate.net The positively charged phosphorus center and the lipophilic alkyl chains are believed to facilitate interaction with and disruption of microbial cell membranes. Studies have evaluated the minimum inhibitory concentration (MIC) of these compounds against a panel of bacteria and yeasts, demonstrating their potential as a new class of antimicrobial agents. mdpi.com

| Compound | Organism | MIC (µg/mL) |

| Rosmarinic Acid (RA) | Staphylococcus aureus | >1024 |

| Enterococcus faecalis | >1024 | |

| Escherichia coli | >1024 | |

| RAP2 (Tricyclohexylphosphine derivative) | Staphylococcus aureus | 64 |

| Enterococcus faecalis | 32 | |

| Escherichia coli | 256 |

Data sourced from a study on the derivatization of rosmarinic acid. mdpi.com

Utility in Polymer and Materials Science

This compound serves as a foundational molecule in the development of advanced polymers and materials, contributing to innovations in biomedicine and industry.

Polyethylenimine (PEI) is a polymer widely used as a non-viral vector for gene delivery, but its clinical application is often limited by its cytotoxicity. To address this, researchers modify PEI by grafting hydrophobic alkyl chains onto its structure. This modification can be achieved using this compound as the starting material.

The process involves two main steps. First, this compound is oxidized to form 10-bromodecanoic acid. sigmaaldrich.comsigmaaldrich.com This carboxylic acid derivative is then reacted with the primary amine groups of PEI. nih.gov103.213.246 This reaction results in alkylcarboxylate-grafted PEI, a polymer with a hydrophobic shell. This structural modification has been shown to reduce the cytotoxicity of PEI while, in some cases, enhancing its ability to transfect cells. nih.gov The grafted long alkyl chains are thought to interact with the lipid membranes of cells, potentially improving the delivery of genetic material. nih.gov These modified PEI polymers can form nanoparticles capable of condensing DNA for use in gene therapy applications. nih.gov

The amphiphilic potential of molecules derived from this compound makes it a useful precursor for specialty chemicals like surfactants. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. This compound can be used in the synthesis of non-ionic surfactants such as alkyl polyglucosides (APGs). researchgate.net

In such syntheses, the hydroxyl group of this compound can react with glucose in a Fischer glycosylation reaction, catalyzed by a strong acid, to form decyl glucoside. researchgate.net The resulting molecule combines a hydrophilic sugar head (glucose) with a hydrophobic long alkyl tail (the decyl chain from this compound), a characteristic structure for a surfactant. These types of bio-based surfactants are valued in the cosmetics and detergent industries for their biodegradability and low toxicity.

This compound is a key building block in the bottom-up fabrication of functional nanomaterials for sophisticated biomedical and electronic applications. scholaris.ca Its bifunctional nature allows it to act as a linker, connecting different molecular components to create complex nanostructures.

In the development of nanomaterials for biomedical devices, this compound has been used to conjugate targeting ligands, like folic acid, to the surface of nanoparticles. niist.res.in This creates a targeted drug delivery system, as many cancer cells overexpress folate receptors. The 10-carbon chain acts as a spacer, ensuring the targeting molecule is properly presented on the nanoparticle surface. niist.res.in

For sensor applications, this compound is employed in the construction of multilayered, patterned structures on surfaces like gold. acs.org In a technique known as chemical lithography, self-assembled monolayers (SAMs) are created, and this compound can be used to build subsequent layers. For instance, the hydroxyl end can be attached to a surface, leaving the bromo- end available for further reactions, or vice versa. This layer-by-layer assembly allows for the precise construction of ultrathin films with specific chemical functionalities, which are essential for creating sensitive and selective biosensors and components for molecular electronics. acs.org

Development of Functionalized Compounds (e.g., Diselenides)

Organoselenium compounds, particularly diselenides, are of significant interest in medicinal chemistry and materials science due to their unique redox properties and biological activities. This compound can serve as a precursor for the synthesis of functionalized diselenides.

The synthesis typically begins with the conversion of the bromide to a more reactive iodide via a Finkelstein reaction. Subsequently, the resulting 10-iododecanol can be reacted with elemental selenium in the presence of a reducing agent and a catalyst, such as a polyoxomolybdate-based copper complex, to form the corresponding diselenide. rsc.org This process results in a symmetrical diselenide molecule containing two long alkyl chains, each terminated with a hydroxyl group: bis(10-hydroxydecyl) diselenide. The terminal hydroxyl groups on this diselenide compound offer reactive sites for further functionalization, allowing for its incorporation into polymers, attachment to biomolecules, or anchoring to nanoparticle surfaces, thereby creating advanced materials with tailored redox-responsive characteristics.

Mechanistic and Theoretical Investigations of 10 Bromodecanol and Its Derivatives

Reaction Mechanism Elucidation

Understanding the precise pathways through which 10-bromodecanol is formed and transformed is essential for controlling reaction outcomes, improving yields, and minimizing byproducts.

The synthesis of this compound often involves the selective bromination of a precursor, with the mechanism depending on the chosen starting material.

One common pathway is the reaction of 1,10-decanediol (B1670011) with a brominating agent like hydrobromic acid (HBr). google.com This reaction proceeds via a nucleophilic substitution (SN2-type) mechanism where one of the terminal hydroxyl groups is protonated by HBr, forming a good leaving group (water). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.

Controlling the reaction conditions is critical to ensure mono-substitution and prevent the formation of the di-substituted byproduct, 1,10-dibromodecane (B1670030). Research has shown that using specific concentrations of hydrobromic acid and maintaining a defined temperature range can optimize the yield of this compound. google.com For instance, reacting 1,10-decanediol with HBr at concentrations between 33-40% and temperatures of 60-75°C has been found to be effective. google.com Temperatures above 75°C or HBr concentrations above 40% tend to increase the formation of byproducts. google.com

An alternative synthesis involves the bromination of 1-decanol. nbinno.com This requires careful control to ensure selective bromination at the terminal (ω) position rather than at other positions along the hydrocarbon chain. nbinno.com The use of phase transfer catalysts has been noted to enhance reaction rates and selectivity in bromination reactions of this type.

Table 1: Optimized Conditions for Bromination of 1,10-Decanediol

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Brominating Agent | Hydrobromic Acid (HBr) | Provides both the proton for activating the hydroxyl group and the bromide nucleophile. |

| HBr Concentration | 33–40% | Concentrations below 33% result in a slow reaction, while those above 40% increase byproduct formation. google.com |

| Temperature | 60–75°C | Temperatures below 60°C lead to an impractically slow reaction rate, while those above 75°C promote byproduct formation. google.com |

This compound serves as a precursor to other valuable compounds, such as 10-bromodecanal (B1278384) and 10-bromodecanoic acid, through oxidation reactions. sigmaaldrich.com The mechanism and final product are determined by the choice of oxidizing agent.

The selective oxidation of this compound to its corresponding aldehyde, 10-bromodecanal, is frequently accomplished using pyridinium (B92312) chlorochromate (PCC). The mechanism involves the formation of a chromate (B82759) ester intermediate from the reaction of the alcohol with PCC. A base (such as pyridine, present in the PCC reagent) then abstracts a proton from the carbon bearing the oxygen, leading to the collapse of the intermediate via an E2-like elimination pathway. This breaks the chromium-oxygen bond and forms a carbon-oxygen double bond, yielding the aldehyde. PCC is favored for this transformation due to its mildness and selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid. Another method used for this conversion is the Swern oxidation. utah.edu

To achieve full oxidation to the carboxylic acid, 10-bromodecanoic acid, stronger oxidizing agents are required. sigmaaldrich.com Reagents such as chromium trioxide or potassium permanganate (B83412) can be used. The mechanism with these powerful oxidants typically involves the initial formation of the aldehyde, which is then rapidly hydrated in the aqueous medium to form a geminal diol. This hydrate (B1144303) is subsequently oxidized further to the carboxylic acid.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Reaction Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 10-Bromodecanal | Selective Aldehyde Synthesis |

| Swern Oxidation | 10-Bromodecanal | Aldehyde Synthesis utah.edu |

| Chromium(VI) Oxide | 10-Bromodecanoic Acid | Full Oxidation |

Computational Chemistry Studies

Theoretical and computational methods provide deep insights into the molecular properties of this compound and its derivatives, complementing experimental findings. These studies can predict structures, dynamics, and energetic properties that are difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to determine optimized molecular geometries, electronic properties, and reaction energies. For derivatives of this compound, DFT calculations have been used to perform geometry optimization and calculate Gibbs free energy. nih.gov In one study involving ionizable oligomers synthesized from this compound, calculations were performed at the wb97xd/6-31g(d) level of theory to understand molecular structure and energetics. nih.gov

Furthermore, DFT can be employed to analyze the electronic effects on the transition states of reactions. For example, calculations using the B3LYP functional with a 6-31G* basis set have been proposed to analyze how the structure of related aldehydes influences transition states in their reactions. Such studies help in understanding the reactivity and mechanistic pathways of these molecules.

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net While specific MD studies on this compound are not widely documented, simulations of related long-chain systems provide valuable insights into its likely behavior.

For instance, MD simulations on bimodal polyethylene (B3416737) blends, which consist of long hydrocarbon chains, have been used to investigate the mechanism of flow-induced nucleation. rsc.org These simulations show a significant enrichment of long chains in the initial nuclei, a phenomenon that is central to the nucleation mechanism. rsc.org Given that this compound possesses a ten-carbon aliphatic chain, these findings suggest that MD simulations could be used to model its self-assembly, aggregation, and behavior in different solvent environments or under external forces. Such simulations follow the classical equations of motion to map the trajectory of each atom in the system. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. numberanalytics.comscribd.com For a flexible molecule like this compound, the ten-carbon chain can adopt numerous conformations.

The principles of conformational analysis predict that the most stable conformer is the one that minimizes steric and torsional strain. numberanalytics.comnobelprize.org For the decyl chain of this compound, the lowest energy conformation is the all-staggered, anti-periplanar arrangement, where adjacent C-C bonds are in an anti-conformation (180° dihedral angle). This arrangement places the bulky parts of the chain as far apart as possible, minimizing van der Waals repulsion. nobelprize.org

Rotation around any of the C-C single bonds leads to higher-energy conformers. Gauche conformations, where the dihedral angle is approximately 60°, introduce steric strain. Eclipsed conformations, with a 0° dihedral angle, are the highest in energy due to significant torsional and steric strain. numberanalytics.com The energetic landscape of this compound is therefore a complex surface with many local minima (staggered conformers) and maxima (eclipsed conformers), and the molecule dynamically samples these conformations at room temperature. Understanding this landscape is crucial as the dominant conformation can influence the molecule's physical properties and its reactivity. numberanalytics.com

Structure-Reactivity Relationship Studies

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The presence of two distinct functional groups, a primary alcohol (-OH) at one end and a bromine atom (-Br) at the other, separated by a flexible ten-carbon aliphatic chain, dictates its reactivity. Structure-reactivity studies of this compound and its derivatives focus on how these structural features influence the rates and outcomes of chemical transformations.

Investigations into the reactivity of ω-bromoalkanols have revealed important insights. For instance, the long hydrocarbon chain in this compound imparts significant lipophilicity to the molecule. This characteristic can influence its reactivity in different solvent systems. In some reactions, such as the monobromination of α,ω-diols, it has been suggested that the resulting bromo alcohols can act like surfactants, forming aggregates such as reverse micelles. organic-chemistry.orgmdpi.com This self-assembly can shield the polar hydroxyl groups, thereby lowering their reactivity compared to the parent diol. organic-chemistry.orgmdpi.comlongdom.org

The length of the bromoalkyl chain is a critical factor in determining reaction kinetics and product distribution. Studies on related systems have shown that polymers with shorter bromoalkyl side chains can exhibit greater reaction rates in certain processes, such as light-driven hydrogen evolution, than their longer-chain counterparts. rsc.org This suggests that the extended decyl chain in this compound might introduce steric or conformational effects that can modulate the accessibility and reactivity of the terminal functional groups.

The reactivity of the terminal hydroxyl group in this compound is characteristic of a primary alcohol. It can be readily oxidized to form the corresponding aldehyde, 10-bromodecanal, using reagents like pyridinium chlorochromate (PCC). Further oxidation yields 10-bromodecanoic acid. This hydroxyl group also allows for other typical alcohol reactions, such as esterification.

Conversely, the bromine atom at the C-10 position is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups, making this compound a versatile synthetic intermediate.

A key aspect of the structure-reactivity relationship in this compound is the potential for intramolecular reactions between the two terminal functional groups. The ten-carbon chain is long and flexible enough to allow the hydroxyl group to attack the carbon bearing the bromine atom, leading to the formation of a large-ring cyclic ether (11-membered oxacycloundecane). The competition between this intramolecular cyclization and intermolecular reactions (such as polymerization or reaction with an external nucleophile) is highly dependent on reaction conditions. Studies on the cyclization of long-chain molecules indicate that intramolecular reactions are generally favored at low concentrations. nih.gov

The reactivity of this compound can be contrasted with its derivatives to further understand these relationships. For example, in 10-bromodecanal, the highly reactive aldehyde group becomes the primary site for transformations like nucleophilic additions and condensations, while the bromine atom retains its capacity for substitution. In 10-bromodecanoic acid, the acidic nature of the carboxyl group dominates its chemistry, leading to reactions like salt formation, esterification, and amidation, while the bromine atom remains available for substitution.

Detailed kinetic analyses of related systems, such as the cyclization of other substituted hydantoins, have shown that steric hindrance and the specific nature of the functional groups can lead to dramatic changes in reaction rates, sometimes by several orders of magnitude. rsc.org These findings underscore the principle that even subtle changes in the structure of derivatives can have a profound impact on their chemical reactivity.

Interactive Data Table: Reactivity of this compound and its Derivatives

The following table summarizes the primary modes of reactivity for this compound and two of its key derivatives, highlighting the influence of the primary functional group on the types of reactions they typically undergo.

| Compound Name | Structure | Primary Functional Group(s) | Typical Reactions |

| This compound | Br-(CH₂)₁₀-OH | Alcohol (-OH), Bromo (-Br) | Oxidation, Esterification, Nucleophilic Substitution |

| 10-Bromodecanal | Br-(CH₂)₉-CHO | Aldehyde (-CHO), Bromo (-Br) | Oxidation, Reduction, Nucleophilic Addition, Condensation |

| 10-Bromodecanoic Acid | Br-(CH₂)₉-COOH | Carboxylic Acid (-COOH), Bromo (-Br) | Esterification, Amidation, Salt Formation, Reduction |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the 10-Bromodecanol molecule. The spectrum provides characteristic signals corresponding to the protons in different chemical environments. chemicalbook.com The key resonances observed in a deuterated chloroform (B151607) (CDCl₃) solvent are a triplet at approximately 3.63 ppm, corresponding to the two protons on the carbon adjacent to the hydroxyl group (-CH₂OH), and another triplet at 3.39 ppm, assigned to the two protons on the carbon bonded to the bromine atom (-CH₂Br). chemicalbook.com The remaining methylene (B1212753) protons in the long alkyl chain appear as a series of multiplets between 1.27 and 1.85 ppm. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 3.63 | Triplet (t) | 5.8 | HO-CH ₂- |

| 3.39 | Triplet (t) | 6.8 | Br-CH ₂- |

| 1.85 | Multiplet (m) | - | Br-CH₂-CH ₂- |

| 1.56 | Multiplet (m) | - | HO-CH₂-CH ₂- |

| 1.42 | Multiplet (m) | - | Br-CH₂-CH₂-CH ₂- |

| 1.27-1.38 | Multiplet (m) | - | -(CH ₂)₆- |

Data recorded on a 500 MHz instrument in CDCl₃. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy is employed to elucidate the carbon backbone of a molecule. ceitec.cz For this compound, the ¹³C NMR spectrum displays ten distinct signals, confirming the presence of ten non-equivalent carbon atoms. chemicalbook.com The carbon atom attached to the electron-withdrawing hydroxyl group appears downfield at approximately 62.9 ppm. The carbon bonded to the bromine atom is observed at around 33.9 ppm. The other eight methylene carbons of the alkyl chain are found in the upfield region of the spectrum, with chemical shifts ranging from 25.6 to 32.7 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 62.9 | C H₂-OH |

| 33.9 | C H₂-Br |

| 32.7 | -C H₂-CH₂-Br |

| 32.6 | -C H₂-CH₂-OH |

| 29.3 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 29.2 | -(CH₂)n- |

| 28.6 | -(CH₂)n- |

| 28.0 | -(CH₂)n- |

| 25.6 | -(CH₂)n- |

Data recorded on a 125 MHz instrument in CDCl₃. chemicalbook.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₀H₂₁BrO), the monoisotopic mass is calculated to be 236.07758 Da. nih.gov In research, Electrospray Ionization (ESI) is a common HRMS technique. An experimental analysis of this compound using ESI-HRMS identified the protonated molecule [M+H]⁺ with a measured value of 237.0845. chemicalbook.com This is in close agreement with the calculated value of 237.0854, confirming the compound's elemental composition. chemicalbook.com

Table 3: HRMS Data for this compound

| Ion | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Technique |

|---|---|---|---|

| C₁₀H₂₂BrO⁺ | 237.0854 | 237.0845 | ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC would first separate the compound from any volatile impurities based on differences in boiling points and interactions with the GC column. nih.gov As the separated components exit the column, they enter the mass spectrometer, which generates a unique mass spectrum for each component. This spectrum serves as a molecular "fingerprint," allowing for unequivocal identification by comparison to spectral libraries. uah.edu The relative area of the this compound peak in the resulting chromatogram provides a quantitative measure of its purity. researchgate.net

Chromatographic Purity Assessment

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating the main component from impurities. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing purity. For this compound, a representative Retention Factor (Rƒ) value has been reported as 0.45. chemicalbook.com This value was obtained using a mobile phase composed of 20% ethyl acetate (B1210297) in hexane (B92381) on a silica (B1680970) gel plate. chemicalbook.com The presence of a single spot at this Rƒ value under visualization (e.g., UV light or chemical staining) is a strong indicator of high purity.

For a more rigorous quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice in the pharmaceutical and chemical industries. chromforum.org Using a suitable column and mobile phase, HPLC can separate this compound from structurally similar impurities and degradation products. A UV detector is commonly used, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. Due to its long alkyl chain and polar hydroxyl group, reverse-phase HPLC is a common approach. In this method, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

A specific method for analyzing this compound involves a reverse-phase (RP) approach with a specialized column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to improve peak shape. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often replaced with a volatile acid such as formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate the compound or its impurities. sielc.com

Below is a table summarizing typical HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV (e.g., 220 nm for related bromo-compounds) |

This table is based on a method developed for 1-Decanol, 10-bromo-. sielc.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. amazonaws.com For this compound, its relatively high boiling point (165-169 °C at 10 mmHg) means that direct analysis can be challenging. sigmaaldrich.com However, GC is highly suitable for analyzing its more volatile derivatives or for monitoring reactions where volatile products are formed.

To make this compound more amenable to GC analysis, a derivatization step is often employed. The hydroxyl group, which can cause peak tailing and reduce volatility through hydrogen bonding, can be converted to a more volatile functional group. A common technique is silylation, where the active hydrogen of the -OH group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces the compound's polarity and increases its volatility, resulting in sharper, more symmetrical peaks during GC analysis. researchgate.net

The analysis of bromoalkanes, a class of compounds to which this compound belongs, has been demonstrated on capillary GC columns. The separation is achieved based on the compounds' boiling points and interactions with the stationary phase. researchgate.net The compound with the lowest boiling point typically elutes first. youtube.com

The table below outlines a representative set of GC conditions for the analysis of bromoalkanes, which can be adapted for this compound or its derivatives.

| Parameter | Condition |

| Column | Capillary column (e.g., C4A-C10) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Example: 40 °C for 1 min, then ramp to 160 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization (optional) | Silylation of the hydroxyl group (e.g., using BSTFA) |

This table is based on general methods for bromoalkanes and derivatization of alcohols. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction. ukessays.comlibretexts.org It allows for the qualitative assessment of a reaction mixture by separating its components based on polarity. quora.com

In the context of reactions involving this compound, TLC is an invaluable tool. For instance, in a reaction where this compound is the starting material, a TLC plate would be spotted with the pure starting material, the reaction mixture, and a "co-spot" containing both. libretexts.org As the reaction proceeds, the spot corresponding to this compound in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear. libretexts.org The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

The choice of eluent (mobile phase) is critical for achieving good separation. A common solvent system used for the purification of this compound is a mixture of ethyl acetate and hexane. chemicalbook.com Research has shown that with a mobile phase of 20% ethyl acetate in hexane, this compound has a retention factor (Rf) value of 0.45. chemicalbook.com The spots on the TLC plate can be visualized using methods such as UV light (if the compounds are UV-active) or by staining with an appropriate reagent like potassium permanganate (B83412) or iodine. rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexane |

| Rf Value of this compound | 0.45 chemicalbook.com |

| Visualization | UV light, Iodine crystals, or Potassium Permanganate stain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. compoundchem.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to stretch or bend. compoundchem.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad, strong band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. libretexts.org Strong absorptions between 2850-3000 cm⁻¹ are characteristic of C-H stretching in the long alkyl chain. libretexts.org The C-O stretching vibration of the primary alcohol appears in the 1050-1250 cm⁻¹ region. libretexts.org The C-Br stretching vibration is found in the fingerprint region, typically between 515-690 cm⁻¹. lumenlearning.com

Published spectral data for this compound shows prominent peaks at 2927 cm⁻¹ and 2856 cm⁻¹, corresponding to C-H stretching. chemicalbook.com

Raman Spectroscopy Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. researchgate.net It is particularly useful for identifying non-polar bonds. While detailed Raman spectra for this compound are not extensively published, the expected spectrum would show strong peaks for the C-H stretching and bending modes of the decyl chain. The C-Br stretch would also be observable, providing complementary information to the IR spectrum. spectrabase.com

The following table summarizes the characteristic spectroscopic data for this compound.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Source |

| Alcohol | O-H stretch | 3200 - 3600 (broad) | libretexts.org |

| Alkane | C-H stretch | 2856 - 2927 | chemicalbook.com |

| Primary Alcohol | C-O stretch | 1050 - 1250 | libretexts.org |

| Bromoalkane | C-Br stretch | 515 - 690 | lumenlearning.com |

Environmental and Sustainability Aspects in the Production and Application of 10 Bromodecanol

Green Chemistry Principles in Synthesis Design

The synthesis of 10-bromodecanol, traditionally achieved through the bromination of 1,10-decanediol (B1670011), offers several opportunities for the application of green chemistry principles. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com Key areas of focus include the choice of solvents and the development of highly efficient catalytic systems.

The fifth principle of green chemistry emphasizes the need to make auxiliary substances like solvents unnecessary wherever possible and innocuous when used. yale.edumlsu.ac.in In the synthesis of this compound and its derivatives, various organic solvents have been traditionally employed. For instance, the oxidation of this compound to 10-bromodecanal (B1278384) often uses dichloromethane (B109758) (CH2Cl2), a chlorinated solvent with environmental and health concerns. mdpi.com The synthesis of 10-bromodecanoic acid from this compound has been documented using acetone (B3395972) and diethyl ether. chemicalbook.com

Efforts to align with green chemistry focus on replacing such hazardous solvents with more benign alternatives. Research into the synthesis of bromoalkanols has explored using toluene (B28343) as a reaction medium, which can be recovered and recycled. chemicalbook.comresearchgate.net Some patented processes utilize water-immiscible inert organic solvents like hexane (B92381), heptane, or toluene, which facilitate separation from the aqueous phase. google.com The ideal green approach would involve a solvent-free reaction or the use of water as a solvent, though this can be challenging depending on the solubility of the reactants. Minimizing solvent use not only reduces environmental release but also decreases the energy required for solvent recovery and purification, aligning with the principle of designing for energy efficiency. yale.edu

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. yale.eduacs.org Catalysts increase reaction efficiency, can be used in small amounts, and are often recyclable, which minimizes waste. mlsu.ac.in

In the synthesis of this compound from 1,10-decanediol and hydrobromic acid (HBr), the formation of byproducts, particularly 1,10-dibromodecane (B1670030), is a significant issue affecting atom economy and generating waste. researchgate.net To enhance selectivity and reaction rates, phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide have been introduced. researchgate.net The use of a PTC allows for better interaction between the aqueous HBr and the organic diol substrate, leading to higher yields of the desired monobrominated product and reducing the formation of the dibrominated byproduct. researchgate.net Research has shown that using a PTC with 48% aqueous HBr can achieve a this compound yield of 64% with a substrate conversion of 80%, while minimizing the dibrominated byproduct to 10%. researchgate.net Microwave-assisted synthesis, in conjunction with a PTC, has also been explored to produce bromoalkanols, further enhancing reaction speed and efficiency. researchgate.net

| Synthesis Method | Reagents | Catalyst | Solvent | Yield | Key Findings | Reference(s) |

| Conventional Bromination | 1,10-decanediol, 33-40% HBr | None | None | High | Controlled temperature (60-75°C) and HBr concentration are crucial to minimize byproducts. | google.com |

| PTC-Enhanced Bromination | 1,10-decanediol, 48% HBr | Tetrabutylammonium bromide | Toluene | 64% | Phase transfer catalyst improves yield and selectivity, reducing dibrominated byproduct. | researchgate.net |

| Oxidation to Aldehyde | This compound, Pyridinium (B92312) chlorochromate (PCC) | None (Stoichiometric) | Dichloromethane | High | PCC is an efficient but hazardous stoichiometric reagent. | mdpi.com |

| Oxidation to Carboxylic Acid | This compound, Chromic acid solution | None (Stoichiometric) | Acetone | 73% | Uses hazardous heavy metal reagent (CrO3). | chemicalbook.com |

Waste Stream Management and Minimization in Industrial Processes

Industrial production of chemicals inherently generates waste, and managing these streams is critical for environmental protection and economic viability. sensoneo.comwastemanaged.co.uk The synthesis of this compound generates specific waste streams that must be addressed according to the principles of the waste hierarchy: prevention, reuse, recycling, recovery, and disposal. ieabioenergy.combmuv.de

The primary byproduct in the synthesis of this compound is 1,10-dibromodecane. researchgate.net Minimizing its formation through optimized reaction conditions and the use of selective catalysts is the most effective waste management strategy, aligning with the green chemistry principle of waste prevention. yale.eduacs.org Any unreacted 1,10-decanediol can potentially be recovered and recycled back into the process.

Waste streams also include spent reagents and solvents. For example, syntheses that use stoichiometric oxidants like pyridinium chlorochromate (PCC) or chromic acid to convert this compound into other valuable intermediates generate significant hazardous waste containing chromium. mdpi.comchemicalbook.com Green chemistry principles push for the replacement of these reagents with catalytic, less hazardous alternatives. sigmaaldrich.comskpharmteco.com Solvents used in reactions and purification, such as toluene or dichloromethane, must be managed. mdpi.comchemicalbook.com Whenever possible, these solvents should be recycled within the plant. Effluent streams, including aqueous waste from washing steps, must be treated to remove organic compounds and neutralize acidity before discharge, with a goal of achieving 'Zero Liquid Discharge' where feasible. environmentclearance.nic.in Solid wastes, such as ETP sludge, are typically sent to approved hazardous waste disposal sites. environmentclearance.nic.in

| Waste Type | Source | Management Strategy | Sustainability Goal | Reference(s) |

| Byproducts | 1,10-dibromodecane from synthesis | Process optimization to minimize formation; potential for separation and use as a different product. | Waste Prevention, Atom Economy | researchgate.net |

| Unreacted Raw Materials | 1,10-decanediol | Recovery and recycling back into the reactor feed. | Resource Efficiency, Circular Economy | researchgate.net |

| Spent Solvents | Toluene, Dichloromethane, Acetone | On-site recovery and purification for reuse; substitution with greener alternatives. | Pollution Prevention, Reducing Environmental Footprint | mdpi.comchemicalbook.comgoogle.com |